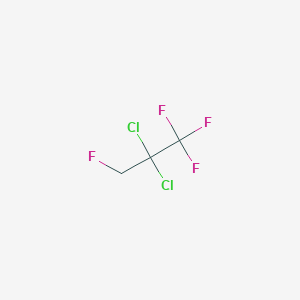
2,2-Dichloro-1,1,1,3-tetrafluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1,1,1,3-tetrafluoropropane, also known as HCFC-225ca, is a colorless, odorless, and non-flammable chemical compound. It is widely used in the manufacturing of electronic components, cleaning agents, and refrigerants. The chemical formula of HCFC-225ca is C3H2Cl2F4, and its molecular weight is 205.95 g/mol.
Mécanisme D'action
2,2-Dichloro-1,1,1,3-tetrafluoropropane acts as a solvent and cleaning agent by dissolving and removing contaminants from surfaces. It also has refrigerant properties and is used in cooling systems. 2,2-Dichloro-1,1,1,3-tetrafluoropropane has a low boiling point and high vapor pressure, which makes it an effective refrigerant.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,2-Dichloro-1,1,1,3-tetrafluoropropane. However, studies have shown that exposure to high concentrations of 2,2-Dichloro-1,1,1,3-tetrafluoropropane can cause irritation to the eyes, skin, and respiratory system. Long-term exposure to 2,2-Dichloro-1,1,1,3-tetrafluoropropane can also lead to liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dichloro-1,1,1,3-tetrafluoropropane has several advantages for lab experiments, including its low toxicity, non-flammability, and low boiling point. It is also a good solvent for a wide range of compounds. However, 2,2-Dichloro-1,1,1,3-tetrafluoropropane is a potent greenhouse gas and has a high global warming potential. It is also a controlled substance under the Montreal Protocol and is subject to phase-out regulations.
Orientations Futures
For 2,2-Dichloro-1,1,1,3-tetrafluoropropane include the development of alternative refrigerants and solvents that have lower global warming potential and are less harmful to the environment.
Méthodes De Synthèse
2,2-Dichloro-1,1,1,3-tetrafluoropropane can be synthesized by the reaction of 1,1,1,3-tetrafluoropropane with hydrogen chloride and chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of 2,2-Dichloro-1,1,1,3-tetrafluoropropane is around 85%.
Applications De Recherche Scientifique
2,2-Dichloro-1,1,1,3-tetrafluoropropane has various scientific research applications, including its use as a solvent, cleaning agent, and refrigerant. It is also used in the manufacturing of electronic components such as printed circuit boards and semiconductors. 2,2-Dichloro-1,1,1,3-tetrafluoropropane is a potential replacement for ozone-depleting substances such as CFCs and HCFCs.
Propriétés
Numéro CAS |
149329-24-8 |
|---|---|
Nom du produit |
2,2-Dichloro-1,1,1,3-tetrafluoropropane |
Formule moléculaire |
C3H2Cl2F4 |
Poids moléculaire |
184.94 g/mol |
Nom IUPAC |
2,2-dichloro-1,1,1,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(5,1-6)3(7,8)9/h1H2 |
Clé InChI |
DLBXNAOGOGPJMI-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)F)(Cl)Cl)F |
SMILES canonique |
C(C(C(F)(F)F)(Cl)Cl)F |
Synonymes |
2,2-Dichloro-1,1,1,3-tetrafluoropropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



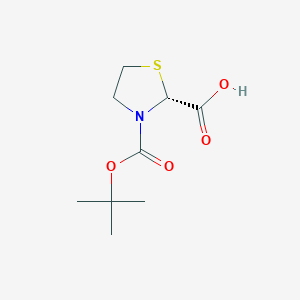
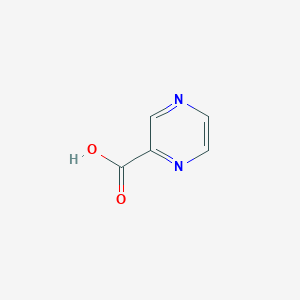
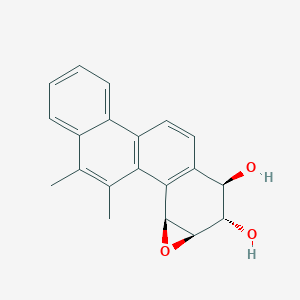
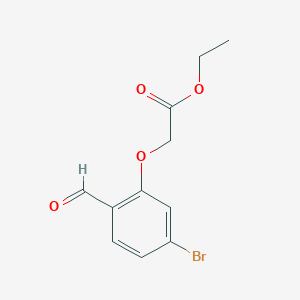
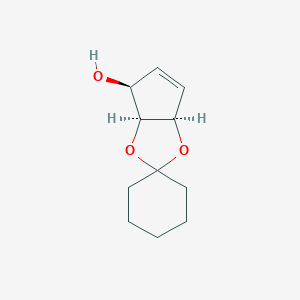
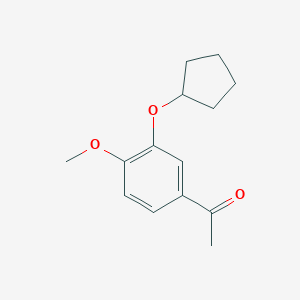
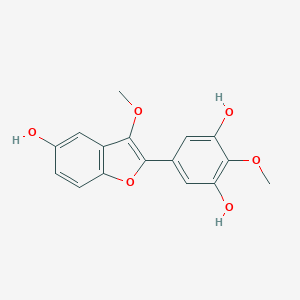
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
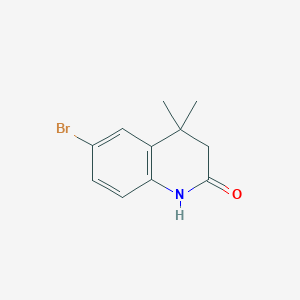
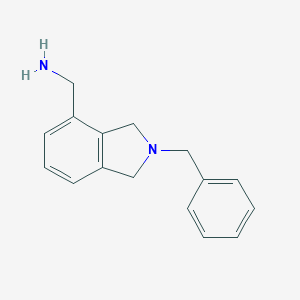
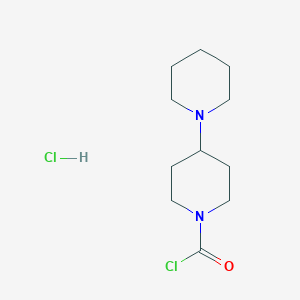
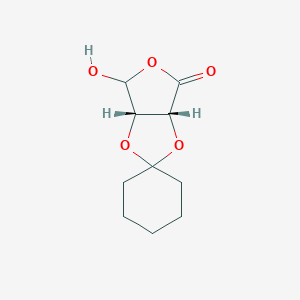
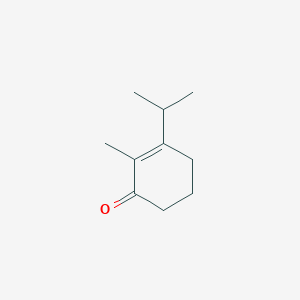
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)